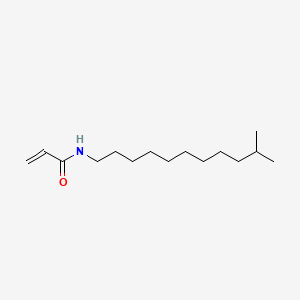
N,N-Dioctyl-p-anisidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dioctyl-p-anisidine, also known as 4-methoxy-N,N-dioctylbenzenamine, is an organic compound with the molecular formula C23H41NO. It is a derivative of p-anisidine, where the amino group is substituted with two octyl groups. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctyl-p-anisidine typically involves the alkylation of p-anisidine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
p-Anisidine+2Octyl Halide→this compound+2Halide Ion
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dioctyl-p-anisidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N,N-Dioctyl-p-anisidine has several applications in scientific research:
Analytical Chemistry: Used as a reagent in the determination of lipid oxidation products, particularly in the p-anisidine value assay.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dioctyl-p-anisidine involves its interaction with various molecular targets. The methoxy group and the dioctylamine moiety contribute to its reactivity and binding affinity. In analytical applications, the compound reacts with carbonyl compounds to form Schiff bases, which can be detected spectroscopically.
Comparison with Similar Compounds
p-Anisidine: The parent compound with a simpler structure.
N,N-Dimethyl-p-anisidine: A derivative with shorter alkyl chains.
N,N-Dioctyl-m-anisidine: An isomer with the methoxy group in the meta position.
Uniqueness: N,N-Dioctyl-p-anisidine is unique due to its long alkyl chains, which enhance its hydrophobicity and influence its reactivity. This makes it particularly useful in applications requiring lipid solubility and specific binding interactions.
Properties
CAS No. |
54574-23-1 |
|---|---|
Molecular Formula |
C23H41NO |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
4-methoxy-N,N-dioctylaniline |
InChI |
InChI=1S/C23H41NO/c1-4-6-8-10-12-14-20-24(21-15-13-11-9-7-5-2)22-16-18-23(25-3)19-17-22/h16-19H,4-15,20-21H2,1-3H3 |
InChI Key |
QGIAFYUUXOEZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


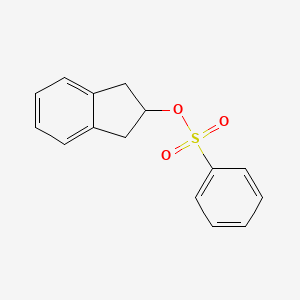
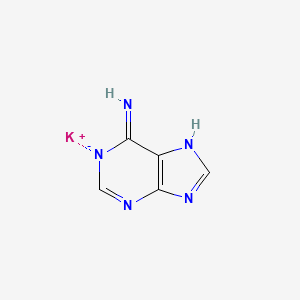
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
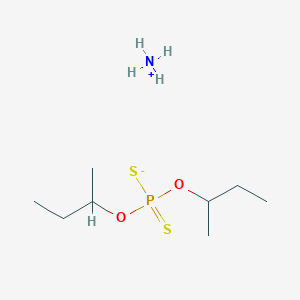

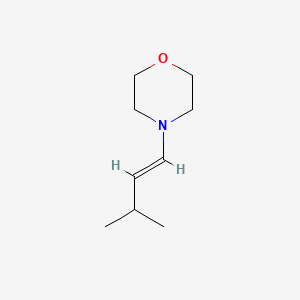
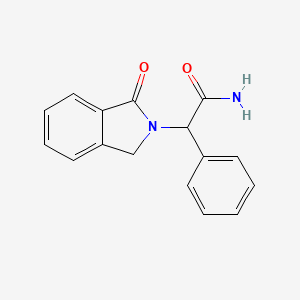
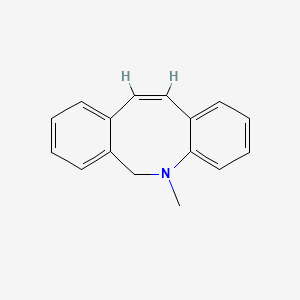

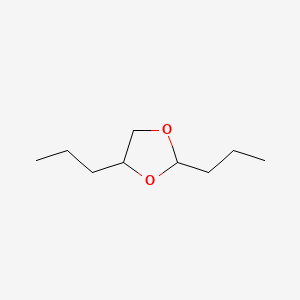
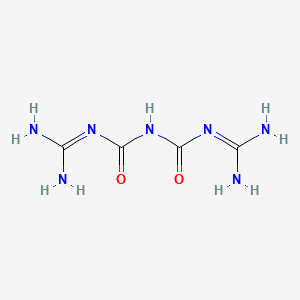
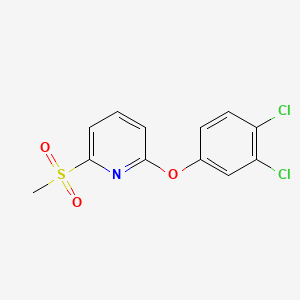
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
